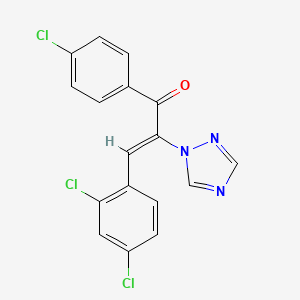

(2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3N3O/c18-13-4-1-11(2-5-13)17(24)16(23-10-21-9-22-23)7-12-3-6-14(19)8-15(12)20/h1-10H/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNJERKRRKSTDO-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Chlorination: The phenyl groups are chlorinated using reagents such as chlorine gas or thionyl chloride.

Coupling Reaction: The chlorinated phenyl groups are then coupled with the triazole ring through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound exhibits significant pharmacological potential due to the presence of the triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole structures often display antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. A study demonstrated that similar triazole-containing compounds exhibited effective inhibition against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The structural characteristics of (2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one may contribute to its ability to inhibit cancer cell proliferation. Research has shown that triazole compounds can disrupt cancer cell metabolism and induce apoptosis .

Agricultural Applications

The compound's structure suggests potential applications as a pesticide or herbicide. The chlorinated phenyl groups enhance its efficacy against pests and diseases in crops.

Pesticidal Activity

Studies have indicated that compounds similar to this compound demonstrate insecticidal and fungicidal properties. These compounds can be effective in controlling agricultural pests while minimizing environmental impact .

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | |

| Medicinal Chemistry | Anticancer agents | |

| Agriculture | Pesticide formulation |

Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of triazole derivatives and their antimicrobial activities against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Agricultural Application

In agricultural research, a compound structurally related to this compound was tested for its effectiveness as a fungicide against common crop pathogens. The findings showed a marked reduction in fungal growth when treated with the compound, indicating its potential as a viable agricultural pesticide .

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

(2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Known for its unique triazole ring and chlorinated phenyl groups.

This compound: Similar structure but with different substituents on the phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a triazole ring and chlorinated phenyl groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Biological Activity

The compound (2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, with CAS number 120758-55-6, is a triazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H10Cl3N3O, with a molar mass of 378.64 g/mol. Its structure features a triazole ring which is known for conferring various pharmacological properties. The presence of multiple chlorine substituents enhances its biological activity by influencing lipophilicity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H10Cl3N3O |

| Molar Mass | 378.64 g/mol |

| CAS Number | 120758-55-6 |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of triazole compounds in inhibiting various bacterial strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated microglial cells. This suggests its potential use in treating neuroinflammatory conditions such as Parkinson's disease and other neurodegenerative disorders .

Anticancer Activity

The compound has also demonstrated anticancer properties in vitro. Studies have reported that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, compounds with similar triazole structures have shown efficacy against colon carcinoma and breast cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with various enzymes involved in inflammatory pathways and microbial metabolism.

- Cytokine Modulation : It modulates the expression of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Neuroinflammation

In a study assessing the effects of this compound on microglial activation induced by lipopolysaccharide (LPS), researchers found that the compound significantly reduced the release of pro-inflammatory mediators and improved neuronal survival rates in vitro .

Anticancer Efficacy

Another study evaluated its anticancer effects against HCT116 colon cancer cells. The compound exhibited an IC50 value indicating significant cytotoxicity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For analogs, 2,4-dichlorophenylacetophenone and triazole-containing aldehydes are condensed under acidic or basic conditions. Ethanol or methanol is typically used as a solvent, with catalytic HCl or NaOH. Purification involves recrystallization or column chromatography .

- Key Data : Yields for similar triazole-chalcone hybrids range from 65–85% under optimized conditions .

Q. How can the stereochemistry (Z/E configuration) of the α,β-unsaturated ketone moiety be confirmed?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the triazole proton and aromatic protons. For example, NOE correlations between H-1 of the triazole and the 4-chlorophenyl group confirm the Z-configuration .

- Validation : X-ray crystallography (e.g., monoclinic P21/c system) provides definitive stereochemical assignment .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹.

- ¹H/¹³C NMR : Identify α,β-unsaturated ketone protons (δ 6.8–7.5 ppm) and triazole protons (δ 8.2–8.5 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 385.03 for C17H10Cl3N3O) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters (e.g., a = 17.237 Å, b = 10.466 Å, β = 102.378° for monoclinic systems). Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized geometries to identify computational errors .

- Example : A study on a related triazole-chalcone hybrid showed a 0.05 Å deviation between experimental and DFT-calculated C–N bond lengths .

Q. What strategies mitigate challenges in biological activity assays due to poor solubility?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:water (≤5% DMSO) to maintain solubility without cytotoxicity.

- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability.

- Positive Controls : Compare with fluconazole or ketoconazole in antifungal assays .

Q. How can molecular docking explain contradictory antimicrobial results across studies?

- Methodological Answer : Dock the compound into fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen bonding with heme Fe³⁺. Discrepancies may arise from mutations in CYP51 (e.g., Y132F in Candida albicans) or assay conditions (e.g., pH-dependent activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.